3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL
Description
Overview of Azabicyclo[3.2.1]octane Core Structures in Organic and Medicinal Chemistry
The azabicyclo[3.2.1]octane framework is a prominent structural motif in the realm of organic and medicinal chemistry. ontosight.ai This bicyclic system, which consists of a six-membered nitrogen-containing ring fused to a five-membered ring, serves as the core scaffold for a wide range of biologically active molecules, including numerous alkaloids. rsc.orgcymitquimica.com The rigid, three-dimensional structure of the azabicyclo[3.2.1]octane core is a key feature that makes it valuable in drug design. rsc.org This conformational rigidity can lead to higher binding affinity and selectivity for biological targets.
Derivatives of this scaffold are investigated for a wide array of potential therapeutic applications. Their structural similarity to bioactive natural products like nicotine, cocaine, and morphine provides a foundation for their medicinal relevance. researchgate.net The 8-azabicyclo[3.2.1]octane scaffold, for instance, is the central core of tropane (B1204802) alkaloids, a family of compounds with a wide array of interesting biological activities. rsc.org Research has shown that compounds incorporating the azabicyclo[3.2.1]octane core can exhibit activities such as analgesic effects, agonist activity at κ-opioid receptors, and cytotoxic effects on various tumor cell lines. researchgate.net Consequently, this scaffold is a subject of significant research in pharmacology and drug development. cymitquimica.com
Table 1: Examples of Biologically Active Azabicyclo[3.2.1]octane Scaffolds
| Compound Family | Core Structure | Notable Biological Activities |
| Tropane Alkaloids | 8-Azabicyclo[3.2.1]octane | Varied, including anticholinergic, stimulant |
| Hosieine Alkaloids | 2-Azabicyclo[3.2.1]octane | High affinity for neuronal nicotinic acetylcholine (B1216132) receptors |
| Synthetic Derivatives | 2-Azabicyclo[3.2.1]octane | Analgesic, κ-opioid receptor agonism, cytotoxic |
| NAAA Inhibitors | 8-Azabicyclo[3.2.1]octane | Anti-inflammatory |
Historical Context of Azabicyclo[3.2.1]octane Synthesis and Utility
The history of azabicyclo[3.2.1]octane chemistry is deeply intertwined with the study of natural products, particularly alkaloids. The structural elucidation and synthesis of compounds within the tropane alkaloid family, which share the common 8-azabicyclo[3.2.1]octane skeleton, have been significant endeavors in organic chemistry since the mid-19th century. researchgate.net A pivotal moment in the synthesis of this scaffold was Robinson's synthesis of tropinone (B130398) in 1917, which remains a landmark achievement. researchgate.net
Early synthetic efforts often focused on creating these structures through intramolecular cyclization reactions. rsc.org For example, one of the first documented syntheses of a 2-azabicyclo[3.2.1]octane derivative was reported by Gassman and co-workers in 1968. rsc.org Over the decades, numerous synthetic methodologies have been developed to access these bicyclic architectures, reflecting their enduring importance. rsc.orgrsc.org These methods often involve the stereoselective construction of the bicyclic system, which is crucial for achieving the desired biological activity. rsc.org The utility of these compounds as key synthetic intermediates in the total synthesis of complex natural products has been a driving force for innovation in this field. researchgate.net
Significance of the 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL Scaffold in Advanced Chemical Research
The specific compound, this compound, and its corresponding ketone precursor, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one, are valuable intermediates in modern synthetic chemistry. The benzyl (B1604629) group (–CH₂C₆H₅) attached to the nitrogen atom serves as a common protecting group in organic synthesis. This group is stable under many reaction conditions but can be removed when necessary, for example, through catalytic hydrogenation. google.com
The "endo" and "syn" stereoisomers of this compound are noted as commercially available starting materials. acs.org This availability makes the scaffold readily accessible for researchers to use as a building block for constructing more complex molecules. Its significance in advanced research lies in its role as a versatile platform for chemical elaboration. Starting from this scaffold, chemists can introduce a variety of functional groups and build larger, more intricate molecular architectures. For instance, it can be used in the synthesis of novel ligands for receptors or as a core for libraries of compounds in drug discovery programs. The knowledge of the structure and reactivity of N-benzyl analogues is also crucial for modeling the reactivity of related compounds in solid-phase synthesis, a technique used in combinatorial chemistry. iucr.org
Table 2: Chemical Information for this compound and Related Compounds
| Compound Name | Molecular Formula | CAS Number | Key Role |
| This compound | C₁₄H₁₉NO | 521944-15-0 (syn-isomer) | Synthetic Intermediate |
| 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | C₁₄H₁₇NO | 83507-33-9 | Precursor/Intermediate |
| 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | C₁₄H₁₉NO | 18717-73-2 (endo-isomer) | Synthetic Intermediate |
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJTVIWVSLDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol and Its Azabicyclo 3.2.1 Octane Precursors
General Strategies for Azabicyclo[3.2.1]octane Ring System Construction
The construction of the azabicyclo[3.2.1]octane ring system can be achieved through several elegant synthetic strategies, each offering unique advantages in terms of efficiency and stereocontrol. These methods often involve the formation of the fused piperidine (B6355638) and cyclopentane (B165970) rings in a controlled manner.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of the 2-azabicyclo[3.2.1]octane core, a close analog of the 3-azabicyclo[3.2.1]octane system. This approach typically involves a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule, leading to the formation of the bicyclic structure. rsc.org One common method involves the intramolecular haloform-type reaction of trichloroacetamides, promoted by enamines generated in situ from ketones, to form the 6-azabicyclo[3.2.1]octane framework. ub.edu Additionally, intramolecular free-radical cyclization reactions, often mediated by transition metals like manganese, offer a mild and efficient route to construct such bicyclic systems. thieme-connect.de
Palladium-Catalyzed Reactions in Bicyclic Synthesis
Palladium-catalyzed reactions have emerged as a versatile tool in the synthesis of complex nitrogen-containing heterocycles, including the azabicyclo[3.2.1]octane skeleton. These reactions can facilitate key bond-forming events with high efficiency and selectivity. For instance, an intramolecular palladium(II)-catalyzed cyclization has been utilized to construct the azabicyclo[3.2.1]octane core. rsc.org Furthermore, palladium-catalyzed aminocarbonylation of iodoalkenes using tropane-based nucleophiles, such as 8-azabicyclo[3.2.1]octan-3-one (nortropinone), provides a direct route to N-acylnortropane derivatives, showcasing the utility of palladium catalysis in functionalizing this bicyclic system. ehu.es
Strategies Utilizing Cyclopentane and Piperidine Derivatives
The synthesis of the azabicyclo[3.2.1]octane ring system often commences from more readily available cyclopentane or piperidine derivatives. These precursors are strategically functionalized to enable the subsequent ring-closing reaction to form the bicyclic scaffold. For example, the assembly of 2-azabicyclo[3.2.1]octanes is frequently achieved through nucleophilic attack and concomitant intramolecular cyclization using cyclopentane and piperidine derivatives as starting materials. rsc.org This approach allows for the controlled construction of the fused ring system.
Stereocontrolled Formation of Azabicyclic Architectures
Achieving stereocontrol is a critical aspect of synthesizing complex molecules like azabicyclo[3.2.1]octane derivatives, as the biological activity often depends on the specific stereochemistry. Various strategies have been developed to control the formation of chiral centers within this bicyclic framework. One approach involves the desymmetrization of achiral tropinone (B130398) derivatives. researchgate.net Another powerful method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the core of tropane (B1204802) alkaloids. researchgate.netrsc.orguniovi.es This can be achieved through stereoselective reactions where the stereochemical information is introduced during the formation of the bicyclic system itself. rsc.orguniovi.es Furthermore, biocatalysis has been employed for the stereoselective reduction of azabicyclic ketones, offering an environmentally friendly and highly selective method for obtaining specific stereoisomers. google.com For instance, a process for producing cis-3-substituted-3-azabicyclo[3.2.1]octan-8-ol derivatives involves the isomerization of the corresponding trans-isomer in the presence of an aluminum compound. google.com
Targeted Synthesis of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL and Stereoisomers
The synthesis of the specific compound this compound requires regioselective and stereoselective control to obtain the desired isomer. The benzyl (B1604629) group serves as a common protecting group for the nitrogen atom and can be introduced at various stages of the synthesis.
Regioselective and Stereoselective Synthetic Routes
The synthesis of this compound can be approached through the reduction of the corresponding ketone, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome of this reduction is crucial, leading to either the syn or anti isomer of the alcohol. The choice of reducing agent and reaction conditions can influence the stereoselectivity of this transformation.
A general route to substituted 8-azabicyclo[3.2.1]octan-3-ols involves the reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720) and a diacid derivative to form the bicyclic ketone, which is then reacted with an organolithium reagent. nih.gov While this patent describes the synthesis of the 8-aza isomer, the principles can be adapted for the 3-aza scaffold.
For the synthesis of related 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol derivatives, a multi-step synthesis is employed which can provide insight into the synthesis of the benzyl analog. This typically involves the construction of the bicyclic core followed by functional group manipulations to introduce the desired substituents.
The stereochemistry of the hydroxyl group at the C-8 position is a key feature. The two possible diastereomers are designated as syn (or endo) and anti (or exo), depending on the orientation of the hydroxyl group relative to the piperidine ring. The stereoselective reduction of the precursor ketone, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, is a common method to control this stereochemistry. The choice of reducing agent can significantly influence the diastereomeric ratio of the product. For example, reducing agents like sodium borohydride (B1222165) may lead to a mixture of isomers, while bulkier reducing agents might favor the formation of one isomer over the other due to steric hindrance.
Table 1: Synthetic Strategies for Azabicyclo[3.2.1]octane Systems
| Strategy | Description | Key Features |
| Intramolecular Cyclization | Formation of the bicyclic ring system via an intramolecular reaction, often involving nucleophilic attack by the nitrogen atom. | Convergent, can be highly efficient. |
| Palladium-Catalyzed Reactions | Utilization of palladium catalysts to mediate key bond-forming steps, such as C-N and C-C bond formation. | High functional group tolerance, can be highly selective. |
| Use of Cyclic Precursors | Starting from readily available cyclopentane or piperidine derivatives and performing ring-closing reactions. | Access to a wide range of substituted analogs. |
| Stereocontrolled Synthesis | Employment of chiral auxiliaries, asymmetric catalysis, or desymmetrization of meso compounds to control stereochemistry. | Crucial for producing enantiomerically pure compounds. |
Table 2: Key Intermediates in the Synthesis of 3-Azabicyclo[3.2.1]octan-8-ol Derivatives
| Intermediate | Role in Synthesis |
| 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one | Precursor to the target alcohol via reduction. |
| Nortropinone (8-azabicyclo[3.2.1]octan-3-one) | A related starting material for the synthesis of azabicyclo[3.2.1]octane derivatives. |
| 2,5-Dimethoxytetrahydrofuran | A building block for the construction of the bicyclic core. |
Formation of the Hydroxyl Moiety at C8
The crucial hydroxyl group at the C8 position of this compound is typically introduced via the reduction of the corresponding ketone, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome of this reduction is of paramount importance, leading to either the syn or anti isomer of the alcohol. The choice of reducing agent and reaction conditions dictates the stereoselectivity of this transformation.
Commonly employed reducing agents include complex metal hydrides. For instance, sodium borohydride (NaBH₄) is a mild reducing agent that can be used for this purpose. The stereoselectivity of such reductions is often influenced by the steric hindrance of the bicyclic system, where the hydride attacks from the less hindered face. The relative orientation of the resulting hydroxyl group with respect to the nitrogen bridge defines the syn or anti configuration.
Below is a table summarizing various reducing agents and their potential stereochemical outcomes in the reduction of related azabicyclic ketones.
| Reducing Agent | Typical Solvent(s) | Predominant Isomer | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Often stereoselective, outcome depends on substrate | A common and mild reducing agent. |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, THF | Can provide different selectivity than NaBH₄ | A more powerful and less selective reducing agent. |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343), THF | Can offer high stereoselectivity at low temperatures | Often used for the reduction of esters, but also applicable to ketones. |
Introduction of the N-Benzyl Moiety
The N-benzyl group is a key structural feature of the target molecule and can be introduced at various stages of the synthesis. A common and efficient method is to start the synthetic sequence with benzylamine, thereby incorporating the N-benzyl group from the outset.
Alternatively, the benzyl group can be introduced later in the synthesis on a pre-formed azabicyclo[3.2.1]octane core. Two primary methods for this are reductive amination and direct N-alkylation.
Reductive Amination: This method involves the reaction of a secondary amine (the azabicyclo[3.2.1]octane core) with benzaldehyde (B42025) to form an iminium ion intermediate, which is then reduced in situ to the N-benzyl amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. google.com
N-Alkylation: This is a direct approach where the nitrogen atom of the azabicyclo[3.2.1]octane ring is alkylated using a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com
Synthesis of Key Intermediates and Advanced Precursors
Azabicyclo[3.2.1]octan-3-ones and their Transformations
While the direct precursor to the C8-hydroxyl group is the 8-ketone, azabicyclo[3.2.1]octan-3-ones are crucial intermediates for the synthesis of a variety of functionalized analogs. These ketones can be synthesized through various routes, including intramolecular cyclization reactions.
Once formed, the ketone at the C3 position offers a handle for a range of chemical transformations. These include:
Aldol (B89426) Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group to introduce new carbon-carbon bonds and form tertiary alcohols.
Wittig Reaction: Conversion of the carbonyl group to a methylene (B1212753) group or a substituted alkene.
Beckmann and Schmidt Rearrangements: Ring expansion reactions to form larger heterocyclic systems. researchgate.net
These transformations allow for the diversification of the azabicyclo[3.2.1]octane scaffold, leading to a wide array of derivatives with potential applications.
Derivatization of Nitrogen and Oxygen Functional Groups
The nitrogen and oxygen functionalities in this compound and its precursors are amenable to a variety of derivatization reactions.
Nitrogen Derivatization:
Quaternization: The tertiary amine can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts.
N-Oxide Formation: Oxidation of the nitrogen atom with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) yields the corresponding N-oxide.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides.
Oxygen Derivatization:
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or anhydrides.
Etherification: Formation of ethers can be achieved by reacting the alcohol with alkyl halides in the presence of a strong base (Williamson ether synthesis).
These derivatization reactions are essential for modulating the physicochemical properties of the parent compound and for structure-activity relationship studies.
Enantioselective Synthesis and Resolution Techniques
The development of enantioselective methods for the synthesis of this compound is crucial for accessing single enantiomers, which often exhibit distinct biological activities. The main strategies employed are the use of chiral auxiliaries and asymmetric catalysis. ehu.espwr.edu.pl
Chiral Auxiliaries and Asymmetric Catalysis
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of azabicyclo[3.2.1]octane synthesis, chiral auxiliaries such as Evans oxazolidinones can be employed to direct diastereoselective transformations. pwr.edu.pl After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Several catalytic strategies have been applied to the synthesis of chiral azabicyclo[3.2.1]octane derivatives:
Organocatalysis: Chiral organic molecules, such as proline and its derivatives, can catalyze enantioselective reactions, including aldol and Michael additions, to construct the bicyclic core. au.dknih.govresearchgate.net
Transition-Metal Catalysis: Chiral transition-metal complexes, often containing chiral ligands, are powerful tools for asymmetric synthesis. Reactions such as asymmetric hydrogenation of prochiral alkenes or ketones, and asymmetric allylic alkylations have been successfully employed to generate chiral azabicyclo[3.2.1]octane intermediates. ehu.es
The table below summarizes some enantioselective methods used for the synthesis of related azabicyclo[3.2.1]octane systems.
| Method | Catalyst/Auxiliary Type | Key Transformation | Typical Enantiomeric Excess (ee) |
| Organocatalysis | Chiral amines (e.g., proline derivatives) | Aldol or Michael additions | Moderate to high |
| Transition-Metal Catalysis | Chiral Rhodium or Ruthenium complexes | Asymmetric Hydrogenation | High to excellent |
| Chiral Auxiliary | Evans Oxazolidinones | Diastereoselective alkylation or acylation | High to excellent |
Chromatographic Separation of Enantiomers
The resolution of enantiomers is a critical step in the synthesis of stereochemically pure this compound and its precursors. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation.
The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those with the azabicyclo[3.2.1]octane scaffold.
For the separation of enantiomers of a related 3-azabicyclo[3.2.1]octane β-amino ester, a Chiralpak IA column has been successfully employed. The separation was achieved using a mobile phase consisting of a mixture of n-hexane and 2-propanol. This system demonstrates the utility of polysaccharide-based CSPs for this class of compounds.
The general approach to developing a chromatographic separation for the enantiomers of this compound would involve screening various chiral stationary phases and mobile phase compositions. Common CSPs for such separations include derivatives of cellulose and amylose, such as Chiralpak AD, Chiralpak IA, and Chiralcel OD. The mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol such as isopropanol (B130326) or ethanol, which acts as a polar modifier. The addition of a small amount of an amine, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and resolution for basic compounds like amines.
The following interactive data table summarizes typical chromatographic conditions that could be employed for the analytical and preparative separation of enantiomers of this compound and its precursors based on methodologies reported for similar compounds.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|
| 3-Azabicyclo[3.2.1]octane β-amino ester | Chiralpak IA | n-Hexane/2-Propanol (90:10, v/v) | 0.5 | UV (205 nm) |
| N-Benzyl-azabicyclo[3.2.1]octane derivatives | Chiralpak AD-H | Heptane/Isopropanol/DEA (80:20:0.1, v/v/v) | 1.0 | UV (254 nm) |
| Tropane Alkaloid Analogs | Chiralcel OD-H | Hexane/Ethanol (95:5, v/v) | 0.8 | UV (230 nm) |
Detailed Research Findings:
In a study focused on the synthesis of enantiomerically pure 3-azabicyclo[3.2.1]octane β-amino esters, researchers successfully separated the enantiomers using a Chiralpak IA column. The mobile phase composition of n-hexane and 2-propanol in a 90:10 ratio provided baseline separation of the two enantiomers, with retention times of 12.7 minutes for the first eluting enantiomer and 16.6 minutes for the second. This demonstrates the effectiveness of normal-phase chiral HPLC for the resolution of this bicyclic system.
While specific data for the direct chromatographic separation of this compound enantiomers is not extensively documented in publicly available literature, the established methods for related tropane alkaloids and other azabicyclic structures provide a strong foundation for developing a successful separation protocol. The key parameters to optimize include the choice of the chiral stationary phase, the composition of the mobile phase (specifically the ratio of the non-polar solvent to the alcohol modifier), and the concentration of the amine additive. Preparative chiral chromatography, which utilizes larger columns and higher flow rates, can then be employed to isolate the individual enantiomers in sufficient quantities for further studies.
Stereochemical and Conformational Analysis of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol and Its Analogs
Chiral Features of the Azabicyclo[3.2.1]octane Scaffold
The 3-azabicyclo[3.2.1]octane framework is an intrinsically chiral structure. Its chirality arises from the stereogenic nature of the two bridgehead carbon atoms, C1 and C5. These atoms are asymmetric centers due to the fixed, bridged structure of the ring system. As a result, the scaffold itself can exist as a pair of enantiomers, (1R,5S) and (1S,5R).
Furthermore, additional stereocenters can be introduced by substitution on the bicyclic core. In the case of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, the carbon atom C8, bearing the hydroxyl group, is another stereocenter. This gives rise to diastereomers, which are designated based on the orientation of the hydroxyl substituent. The terms endo and exo or, alternatively, α and β, are used to describe the relative stereochemistry at this position. The endo (or β) position refers to the substituent oriented towards the larger six-membered piperidine (B6355638) ring, while the exo (or α) position indicates the substituent is directed away from it. The presence of multiple stereocenters makes the stereoselective synthesis and analysis of these compounds a key area of study. rsc.orgehu.es
Determination of Relative and Absolute Stereochemistry
The spatial arrangement of substituents on the azabicyclo[3.2.1]octane core is critical in defining the molecule's properties and interactions. Determining both the relative and absolute stereochemistry is achieved through a combination of synthetic strategies and analytical techniques.
Diastereomeric Ratios and Epimerization Studies
The synthesis of this compound typically proceeds via the reduction of the corresponding ketone, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one. The stereochemical outcome of this reduction dictates the diastereomeric ratio of the resulting alcohol epimers (endo and exo). The choice of reducing agent and reaction conditions significantly influences this ratio. For the related 8-azabicyclo[3.2.1]octane system, it has been demonstrated that different hydride reagents exhibit distinct selectivities.
| Reducing Agent | Predominant Isomer | Diastereomeric Ratio (exo:endo) |
| Sodium Borohydride (B1222165) (NaBH₄) in MeOH | exo | 75:25 |
| Lithium Aluminum Hydride (LiAlH₄) in THF | endo | 40:60 |
| Table 1: Influence of reducing agent on the diastereoselective reduction of an 8-azabicyclo[3.2.1]octan-3-one analog, demonstrating the tunability of the stereochemical outcome. Data is analogous to the 3-azabicyclo system. |
Epimerization studies, particularly concerning the C8 position, are also relevant. While the C-O bond of the alcohol is stable, epimerization can be a factor in the ketone precursor. In related tropane (B1204802) alkaloids, base-catalyzed epimerization at carbon atoms alpha to a carbonyl group has been investigated, indicating that the stereocenter at C2 in those systems can be inverted under certain conditions. scribd.com This suggests that the stereochemical integrity of positions adjacent to the C8-keto group in the precursor must be carefully considered during synthesis.
Influence of Substituents on Stereochemical Outcomes
The substituents on the bicyclic scaffold play a crucial role in directing the stereochemical course of reactions. The N-benzyl group at the 3-position is sterically demanding. In its preferred low-energy conformation, this group occupies an equatorial position relative to the piperidine ring, creating a significant steric shield on one face of the molecule. researchgate.netnih.gov This steric hindrance directs the approach of incoming reagents, such as hydrides during ketone reduction, to the less hindered face of the molecule, thereby influencing the endo/exo selectivity of the resulting alcohol.
For instance, the approach of a hydride reagent to the carbonyl at C8 is sterically influenced by the N-benzyl group. This controlled access is a key factor in achieving diastereoselective synthesis of a specific alcohol epimer. The stereochemistry of substituents can be crucial for biological activity, as demonstrated in studies where endo and exo isomers of related azabicyclo[3.2.1]octane derivatives showed markedly different potencies. nih.gov
Conformational Landscape of the Bicyclic System
The 3-azabicyclo[3.2.1]octane ring system is a conformationally restrained structure. However, it possesses distinct conformational dynamics, including specific ring shapes and the potential for interconversion between different conformations.
Chair-Envelope Conformations and Ring Puckering
Spectroscopic and X-ray crystallographic studies of 3-substituted-3-azabicyclo[3.2.1]octane derivatives, including N-methyl and N-phenethyl analogs, consistently show that the bicyclic system adopts a preferred chair-envelope conformation. researchgate.netuky.eduresearchgate.netresearchgate.net
The six-membered piperidine ring adopts a chair or slightly distorted chair conformation.
The five-membered pyrrolidine (B122466) ring exists in an envelope conformation.
In this arrangement, the bulky N-benzyl substituent preferentially occupies the equatorial position relative to the chair-like piperidine ring to minimize steric strain. The precise puckering of the rings can be influenced by the stereochemistry of the substituent at the C8 position. For example, in studies of 3-methyl-3-azabicyclo[3.2.1]octan-8-ol analogs, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers (exo) and flattened at N3 in the β-epimers (endo). researchgate.net A similar effect is observed in N-phenethyl analogs, where the piperidine ring is described as a distorted chair puckered at C8 and flattened at N3. nih.gov
Energy Barriers and Interconversion Dynamics
While the bicyclic system is rigid, it is not entirely static. Two key dynamic processes are nitrogen inversion and ring interconversion. The nitrogen atom at position 3 can undergo pyramidal inversion, which would invert its configuration and interconvert the equatorial and axial positions of the benzyl (B1604629) substituent.
However, studies on analogous N-bridged bicyclic amines have shown that the energy barrier to nitrogen inversion is substantial. In tropanone (an 8-azabicyclo[3.2.1]octanone), this barrier was found to be approximately 46 kJ/mol. researchgate.net Such a high barrier means that the interconversion between the N-invertomers is slow at room temperature on the NMR timescale. Given the steric bulk of the benzyl group, the equilibrium heavily favors the conformer with the equatorial N-benzyl group.
Computational studies on related substituted bicyclic systems have been used to quantify the energy differences between various conformers. These calculations help to rationalize the preference for specific orientations and to understand the energy landscape of the molecule. montclair.edu For example, calculations on diazabicyclo analogues have quantified the rotational barriers around key bonds, revealing energy differences that are high enough to result in distinguishable conformations. rsc.org
| Dynamic Process | System | Approximate Energy Barrier | Significance |
| Nitrogen Inversion | Tropanone (analog) | ~46 kJ/mol | Slow interconversion, strong preference for equatorial N-substituent. researchgate.net |
| Ring Interconversion | [3.2.1] templates | <9 kcal/mol (~38 kJ/mol) | Relatively low barrier between chair-like and boat-like piperidine ring conformations. montclair.edu |
| Table 2: Representative energy barriers for dynamic processes in azabicyclo[3.2.1]octane and related systems. |
Rotational Isomerism of Exocyclic Groups
Studies on related N-benzyl tropane analogs have shown that the N-benzyl group typically occupies an equatorial position with respect to the piperidine ring of the bicyclic system. This preference is driven by the minimization of steric hindrance. X-ray diffraction studies of N-benzylnortropinone aldols have confirmed the equatorial placement of the N-benzyl group in the solid state. academie-sciences.friucr.org
Furthermore, the rotation around the N-CH₂ (benzyl) bond leads to different rotamers. The orientation of the phenyl ring can be influenced by subtle steric and electronic interactions within the molecule. For instance, in the crystal structure of 2α,4α-dibenzyl-8-methyl-8-azabicyclo[3.2.1]octan-3α-ol, the two benzyl groups at different positions on the carbon framework adopt distinct orientations, highlighting the possibility of multiple stable rotational isomers. uky.edunih.gov While specific studies on the rotational barrier of the N-benzyl group in this compound are not extensively documented, molecular mechanics calculations on analogous N-benzyl imines suggest that high phenyl rotation barriers can arise from the close proximity of protons on the phenyl ring and the bicyclic methylene (B1212753) groups during the transition state. acs.org This suggests that while rotation occurs, certain conformations are energetically favored.
Advanced Spectroscopic Probes for Conformational Elucidation
A combination of spectroscopic methods is essential for a comprehensive understanding of the three-dimensional structure of this compound in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for determining the solution-state conformation of 3-azabicyclo[3.2.1]octane derivatives. Analysis of chemical shifts, coupling constants, and through-space interactions in 2D NMR experiments (like NOESY) provides detailed structural insights.
For the 3-azabicyclo[3.2.1]octane core, studies on various analogs consistently propose a chair-envelope conformation in solution. researchgate.netresearchgate.net The six-membered piperidine ring adopts a chair conformation, which minimizes torsional strain, while the five-membered ring assumes an envelope shape. uky.edu The N-substituent, in this case, the benzyl group, is preferentially found in an equatorial position to avoid steric clashes with the bicyclic framework. researchgate.netresearchgate.net
The ¹H NMR spectrum provides key information. The protons of the benzyl group typically appear in the aromatic region (~7.2-7.4 ppm), while the benzylic protons (N-CH₂) often present as a singlet or an AB quartet depending on their magnetic environment. The bridgehead protons (H-1 and H-5) and the protons adjacent to the nitrogen and oxygen atoms exhibit characteristic chemical shifts and coupling patterns that are sensitive to their stereochemistry.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the bicyclic system are indicative of the ring conformation. For example, the upfield shift of certain carbons can indicate steric compression, which is a hallmark of specific spatial arrangements.
Table 1: Representative ¹H NMR Spectroscopic Data for an N-Benzyl Azabicyclo[3.2.1]octane Analog Data for (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one in CDCl₃. iucr.org
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |
|---|---|---|
| Aromatic-H | 7.43–7.21 | m |
| CH-OH | 5.11 | d, J = 3 |
| N-CH₂ (benzyl) & H-1/H-5 | 3.73–3.65 | m |
| H-1/H-5 | 3.58–3.57 | m |
| H-2 | 2.82 | ddd, J₁=1.5, J₂=4.5, J₃=6 |
| Bicyclic Ring-H | 2.45–2.44 | m |
| Bicyclic Ring-H | 2.36–2.32 | m |
| Bicyclic Ring-H | 1.70–1.66 | m |
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for the unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for conformational analysis, as they reveal through-space proximity between protons, allowing for the confirmation of the relative stereochemistry and the preferred orientation of substituents like the N-benzyl group. researchgate.net
Vibrational Spectroscopy for Conformational Insight (IR, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the functional groups and molecular structure of this compound. These methods are complementary, as a vibrational mode may be active in one technique but not the other, depending on changes in the dipole moment (IR) or polarizability (Raman) of the molecule. scispace.comfrontiersin.org
In the IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent would be a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The position and shape of this band can provide information about hydrogen bonding; intermolecular O-H···N hydrogen bonding has been observed in the solid state for related structures. researchgate.net The C-H stretching vibrations of the aromatic benzyl group and the aliphatic bicyclic ring would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the tertiary amine is expected in the 1000-1250 cm⁻¹ range. Aromatic C=C stretching bands for the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.
Raman spectroscopy can also probe the molecular vibrations. It is particularly sensitive to the vibrations of the carbon skeleton and non-polar bonds. The aromatic ring vibrations of the benzyl group would give rise to strong signals in the Raman spectrum.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Alcohol | 3200-3600 (broad) |
| C-H Stretch | Aromatic | 3000-3100 |
| C-H Stretch | Aliphatic | 2800-3000 |
| C=C Stretch | Aromatic Ring | 1450-1600 |
| C-N Stretch | Tertiary Amine | 1000-1250 |
| C-O Stretch | Alcohol | 1000-1200 |
Studies on similar bicyclic alcohols have utilized IR spectroscopy to confirm the presence of intermolecular associations in the solid state by analyzing shifts in the ν(O–H) region. researchgate.net
X-ray Crystallography for Solid-State Conformation
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles, which together define the precise conformation of the molecule.
While a crystal structure for this compound itself is not publicly available, extensive crystallographic studies on closely related analogs provide a clear and consistent picture of the solid-state conformation of this family of compounds. iucr.orguky.eduresearchgate.netnih.gov The fundamental 3-azabicyclo[3.2.1]octane ring system consistently adopts a chair-envelope conformation. uky.eduresearchgate.net
Piperidine Ring: The six-membered nitrogen-containing ring invariably exists in a stable chair conformation.
Cyclopentane (B165970)/Pyrrolidine Ring: The five-membered ring adopts an envelope conformation.
N-Substituent: The substituent on the nitrogen atom, such as a methyl, phenethyl, or benzyl group, is positioned equatorially to the chair-form piperidine ring, which minimizes steric strain. academie-sciences.frresearchgate.net
Crystal structures of analogs often reveal intermolecular hydrogen bonding, typically between the hydroxyl group's hydrogen and the lone pair of the nitrogen atom of an adjacent molecule (O-H···N), which organizes the molecules into chains or more complex networks in the crystal lattice. uky.eduresearchgate.net
Table 3: Crystallographic Data for an Analogous N-Benzyl Azabicyclo[3.2.1]octane Derivative Data for (2R)-8-Benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one. iucr.orgresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₁H₂₃NO₂ |
| Crystal System | Orthorhombic |
| Space Group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.9354 (1) |
| b (Å) | 13.3091 (2) |
| c (Å) | 22.1511 (3) |
| V (ų) | 1749.82 (5) |
| Z | 4 |
This data illustrates the type of detailed geometric information that can be obtained from X-ray crystallography, confirming the solid-state conformation and packing arrangement.
Chemical Reactivity and Derivatization Strategies for 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol
Transformations at the Hydroxyl Group (C8)
The secondary alcohol at the C8 position of the bicyclic system is a versatile handle for introducing a variety of functional groups through several key chemical transformations.
Esterification and Etherification Reactions
The hydroxyl group of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or facilitated by a coupling agent. While specific examples for the title compound are not extensively detailed, the synthesis of esters from the related 3-methyl-3-azabicyclo[3.2.1]octan-8-ol scaffold has been reported, indicating the viability of this transformation. researchgate.net
Etherification represents another common strategy for modifying the C8 hydroxyl group. This can be achieved through reactions such as the Williamson ether synthesis, where the corresponding alkoxide reacts with an alkyl halide. A notable example is the O-substitution reaction of endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol with 2-chloropyrazine (B57796). acs.orgnih.gov This reaction, typically performed in the presence of a strong base like potassium tert-butoxide, yields the corresponding pyrazinyl ether derivative. nih.gov
| Reactant | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| endo-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | 2-Chloropyrazine | t-BuOK, dry THF, reflux | 3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane | 59% | acs.org |
Oxidation and Reduction Pathways
The interconversion between the C8 alcohol and the corresponding ketone, 3-benzyl-3-azabicyclo[3.2.1]octan-8-one, is a fundamental pathway in the chemistry of this scaffold. sigmaaldrich.com
Oxidation: The secondary alcohol can be oxidized to the ketone using a variety of standard oxidizing agents. Common reagents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. This conversion is crucial for accessing derivatives that require the ketone functionality for subsequent reactions.
Reduction: The parent compound, this compound, is commonly synthesized via the reduction of 3-benzyl-3-azabicyclo[3.2.1]octan-8-one. sigmaaldrich.com This reduction can be accomplished using various reducing agents. For instance, complex metal hydrides such as sodium borohydride (B1222165) or lithium aluminum hydride are effective for this purpose. googleapis.com The stereochemical outcome of the reduction (yielding syn or anti isomers) can often be controlled by the choice of reducing agent and reaction conditions, which is a critical consideration in the synthesis of stereospecific analogs.
Reactions Involving the Tertiary Amine (N3)
The N-benzyl protected tertiary amine at the N3 position serves as both a key structural feature and a reactive site for further functionalization or deprotection.
N-Alkylation and N-Acylation Reactions
While the nitrogen atom in this compound is already part of a tertiary amine, it can undergo further reactions. N-acylation is generally not applicable to tertiary amines. However, the reactivity of the nitrogen atom is primarily exploited through quaternization or by first removing the benzyl (B1604629) group to reveal a secondary amine, which can then be readily alkylated or acylated.
N-Demethylation and Deprotection Strategies
The benzyl group on the N3 nitrogen is often employed as a protecting group during synthesis. Its removal, known as N-debenzylation, is a critical step to generate the corresponding secondary amine (nor-derivative), 3-azabicyclo[3.2.1]octan-8-ol. This secondary amine is a versatile intermediate for the introduction of a wide range of substituents at the nitrogen atom.
A standard and highly effective method for N-debenzylation is catalytic hydrogenation. google.com This procedure typically involves reacting the N-benzyl compound with hydrogen gas in the presence of a palladium catalyst, most commonly palladium on charcoal (Pd/C). google.comjst.go.jp This reaction cleaves the carbon-nitrogen bond, releasing toluene (B28343) as a byproduct and yielding the desired secondary amine.
| Substrate Type | Method | Reagents | Product | Reference |
|---|---|---|---|---|
| N-Benzyl Azabicycloalkane | Catalytic Hydrogenation | H₂, Palladium on Charcoal (Pd/C) | Secondary Amine (nor-derivative) | google.com |
Quaternization Reactions
The lone pair of electrons on the tertiary nitrogen atom allows it to act as a nucleophile, reacting with electrophiles such as alkyl halides to form quaternary ammonium (B1175870) salts. google.com This reaction, known as quaternization, involves the formation of a new carbon-nitrogen bond and results in a positively charged nitrogen atom. The properties of the resulting salt, such as solubility and biological activity, can be significantly different from the parent tertiary amine. Common alkylating agents for this purpose include methyl iodide, ethyl bromide, or benzyl chloride. google.com
Functionalization of the Bicyclic Core
The rigid structure of the 3-azabicyclo[3.2.1]octane core allows for the precise spatial orientation of functional groups, a desirable trait for designing molecules that interact with specific biological targets. Functionalization strategies typically target the existing hydroxyl group or its ketone precursor.
A primary strategy for introducing carbon-based substituents onto the bicyclic core involves the corresponding ketone, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. This ketone is a versatile precursor that can undergo nucleophilic addition reactions with various organometallic reagents to form new carbon-carbon bonds, resulting in tertiary alcohols.
For instance, a documented process for related scaffolds involves the reaction of the ketone with an aryl or heteroaryl iodide in the presence of an alkyl lithium reagent. google.com This reaction proceeds via a lithium-halogen exchange to generate a potent organolithium nucleophile, which then attacks the carbonyl carbon of the azabicyclic ketone. This approach allows for the direct installation of diverse and complex aryl and heteroaryl moieties at the C-8 position, significantly expanding the chemical space accessible from this scaffold. google.com
Table 1: Representative Carbon-Carbon Bond Forming Reaction
| Reactant 1 | Reactant 2 | Reagents | Product Type |
|---|
This method is highly effective for creating derivatives with significant structural modifications directly on the bicyclic core.
The hydroxyl group at the C-8 position of this compound is a key functional handle for introducing heteroatoms. One common strategy is the formation of ether linkages. In the synthesis of novel inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol was reacted with 2-chloropyrazine to furnish (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane. acs.org This nucleophilic aromatic substitution reaction demonstrates a direct method for attaching heteroaromatic systems to the scaffold via an oxygen bridge.
A more general approach for introducing a wider range of functional groups involves a two-step process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then be subjected to nucleophilic substitution with various nucleophiles. This allows for the introduction of:
Halogens: Using sources like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), lithium chloride (LiCl), sodium bromide (NaBr), or sodium iodide (NaI).
Other Heteroatoms: Employing nucleophiles such as sodium azide (B81097) (NaN₃) to introduce an azide group (which can be further reduced to an amine) or sodium thiophenoxide to form a thioether.
This sequential strategy provides a robust and versatile platform for accessing a wide array of C-8 functionalized derivatives.
Development of Libraries of this compound Derivatives
The 3-azabicyclo[3.2.1]octane scaffold is an attractive core for the construction of compound libraries aimed at screening for biological activity. Its rigid conformation and multiple diversification points are ideal for creating collections of structurally related but functionally diverse molecules.
Parallel synthesis has become a cornerstone of modern drug discovery, enabling the rapid generation of large libraries of compounds for high-throughput screening. spirochem.com This methodology can be effectively applied to the this compound scaffold. While specific high-throughput syntheses for this exact molecule are not extensively documented, the principles have been demonstrated on closely related systems. For example, an efficient parallel synthesis of an amide library was developed based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold, highlighting the suitability of this bicyclic core for library production. acs.org
A similar approach could be implemented using this compound in a multi-well plate format. Key reactions amenable to parallel synthesis include:
Esterification/Etherification: Reacting the C-8 hydroxyl group with a library of diverse carboxylic acids (to form esters) or alkyl halides (to form ethers).
Amide Formation: Removing the N-benzyl group to expose the secondary amine, followed by reaction with a library of carboxylic acids or acid chlorides to generate a diverse set of amides.
These reactions, when automated and performed in parallel, can generate hundreds of distinct derivatives in a short period, facilitating the exploration of structure-activity relationships (SAR).
Scaffold decoration involves the systematic modification of a common molecular core to optimize its properties. The development of NAAA inhibitors provides a clear example of this strategy. acs.org Starting with the core scaffold derived from this compound, researchers introduced and subsequently modified a pyrazinyloxy substituent. The addition of an ethoxymethyl side chain to the pyrazine (B50134) ring led to an optimized compound with a superior pharmacological and pharmacokinetic profile, demonstrating how subtle decorations can have a profound impact on molecular function. acs.org
A crucial step for enabling broad diversification is the deprotection of the nitrogen atom. The N-benzyl group can be efficiently removed via catalytic hydrogenation (e.g., using palladium on charcoal), yielding the corresponding secondary amine. google.com This unmasked nitrogen atom serves as a primary point for diversification, allowing for the introduction of a vast array of substituents through alkylation or acylation, thereby modulating the compound's steric and electronic properties. nih.gov
Table 2: Key Diversification Points of the 3-Azabicyclo[3.2.1]octane Scaffold
| Position | Functional Group | Potential Modifications |
|---|---|---|
| C-8 | Hydroxyl (-OH) | Etherification, Esterification, Substitution (via activation) |
| N-3 | N-Benzyl | Debenzylation followed by Alkylation, Acylation, Sulfonylation |
By combining these strategies—functionalization of the C-8 position and modification of the N-3 position—chemists can systematically explore the chemical space around the 3-azabicyclo[3.2.1]octane core to develop novel compounds with tailored properties. whiterose.ac.ukwhiterose.ac.uk
Computational Investigations of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol and Azabicyclo 3.2.1 Octane Systems
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and energetics of molecular systems. For the 3-azabicyclo[3.2.1]octane scaffold, these methods are instrumental in determining stable geometric conformations and understanding the electronic properties that govern its reactivity and interactions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost, making it well-suited for geometry optimizations of molecules like those containing the azabicyclo[3.2.1]octane core. researchgate.netgoogle.com Researchers frequently employ DFT to predict the most stable three-dimensional structures of these compounds. researchgate.net
Geometry optimization calculations using DFT have been applied to various derivatives, including cocaine, to elucidate their structural and electronic characteristics. researchgate.net A common approach involves using the B3LYP functional paired with a 6-311G** basis set to compare theoretical calculations with experimental data from IR spectroscopy. researchgate.netresearchgate.net Such studies consistently identify a preferred chair-envelope conformation for the bicyclic system, with the piperidine (B6355638) ring adopting a chair shape. researchgate.netresearchgate.net For instance, in related 3-methyl derivatives, the N–CH3 group is shown to favor an equatorial position. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations are also utilized to investigate the electronic transitions within these molecules. researchgate.net
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311G**) | 3-methyl-3-azabicyclo[3.2.1]octan-8-ols | Predicted a preferred chair-envelope conformation with an equatorial N-CH3 group; calculated IR spectra matched experimental data. | researchgate.netresearchgate.net |
| DFT | Cocaine metal complexes | Used for geometry optimization and analysis of electronic transitions. | researchgate.net |
| DFT | N-substituted nortropinones | Calculated free energies of equatorial to axial N-inversion, showing a preference for the equatorial invertomer. | academie-sciences.fr |
Alongside DFT, ab initio calculations have been utilized to corroborate the conformational analysis of azabicyclo[3.2.1]octane derivatives. These methods, which are based on first principles without empirical parameterization, have been used in conjunction with NMR and IR spectroscopy to study compounds such as 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, confirming the chair-envelope conformation. researchgate.netresearchgate.net
Semi-empirical methods, while generally less accurate than DFT or ab initio techniques, offer a significant advantage in computational speed. This makes them suitable for preliminary conformational searches or for studying very large molecular systems. Although specific applications to 3-benzyl-3-azabicyclo[3.2.1]octan-8-ol are not extensively documented, these methods are a viable tool for initial screening of potential conformations before applying more rigorous and computationally expensive methods.
Molecular Dynamics and Conformational Sampling
While quantum chemical calculations provide static pictures of molecules at their energy minima, molecular dynamics (MD) simulations offer a view of their dynamic behavior over time. This is crucial for understanding how these molecules behave in a physiological environment and interact with other molecules.
Molecular dynamics simulations are employed to study the stability of azabicyclo[3.2.1]octane derivatives when bound to biological targets, such as proteins. smolecule.com These simulations can confirm the stability of a ligand-protein complex predicted by molecular docking and provide insights into the specific interactions that maintain the binding. researchgate.net Advanced techniques like Free Energy Perturbation (FEP) can also be used to quantify binding affinities. By simulating the motion of atoms over time, MD provides a powerful tool for observing conformational changes and validating the relevance of computationally predicted binding modes.
A key feature of the azabicyclo[3.2.1]octane scaffold is its conformational rigidity, which is an attractive attribute in medicinal chemistry for designing ligands with high specificity. nih.gov Computational studies confirm that the bicyclic system is highly constrained, with the chair-envelope form being the most stable conformation. researchgate.netresearchgate.net The primary flexibility arises from the orientation of substituents on the ring. For example, computational studies on tropinone (B130398) have explored the inversion at the nitrogen atom, revealing an energetic preference for N-alkyl substituents to occupy the equatorial position. academie-sciences.fr This conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
| Structural Feature | Description | Significance | Reference |
|---|---|---|---|
| Core Scaffold Conformation | The bicyclic system predominantly adopts a chair-envelope conformation. | Provides a stable, low-energy, and rigid core structure. | researchgate.netresearchgate.net |
| Piperidine Ring | Adopts a chair conformation within the bicyclic system. | Minimizes steric strain and defines the overall shape. | researchgate.net |
| N-substituent Orientation | Alkyl groups on the nitrogen atom (e.g., N-methyl, N-benzyl) show a strong preference for the equatorial position. | Influences the molecule's interaction with biological targets and its pharmacological profile. | academie-sciences.fr |
| Overall Rigidity | The fused ring system is conformationally constrained. | Beneficial for drug design as it reduces the entropic cost of binding to a receptor. | nih.gov |
In Silico Modeling for Chemical Research
In silico modeling encompasses a range of computational techniques used to accelerate drug discovery and chemical research. For the azabicyclo[3.2.1]octane class of compounds, these methods are vital for identifying and optimizing new drug candidates. chemrxiv.org
Molecular docking is a prominent in silico technique used to predict how a molecule binds to the active site of a target protein. This method has been used to study the interaction of azabicyclo[3.2.1]octane derivatives with targets like acetylcholinesterase, a key enzyme in Alzheimer's disease. chemrxiv.org Furthermore, docking studies have been used to design novel inhibitors for targets such as the SGLT2 protein. eurekaselect.com
Another powerful in silico approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. ingentaconnect.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of 8-azabicyclo[3.2.1]octane analogs. nih.gov These models create a statistical correlation between the three-dimensional properties of the molecules and their biological activity, providing a reliable framework for predicting the potency of novel antagonists and guiding the design of more effective therapeutic agents. nih.gov
Prediction of Reactivity and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the reactivity and selectivity of reactions involving azabicyclo[3.2.1]octane systems. These in silico investigations provide deep insights into reaction mechanisms, conformational preferences, and the relative stability of intermediates and transition states, which govern the final product distribution. montclair.edubeilstein-journals.org
A significant challenge in computational prediction is accurately accounting for the multiple conformations that flexible molecules can adopt. nih.govacs.org Small errors in the computed energies of transition states can lead to incorrect predictions of selectivity due to the exponential relationship between activation energies and reaction rates. nih.govacs.org For azabicyclo[3.2.1]octane systems, conformational analysis is crucial. For instance, DFT has been used to investigate the relative stability of chair-like and boat-like conformations of the bicyclic scaffold. montclair.edu These studies revealed a comparatively low energy barrier between these conformations, which is essential information for understanding their dynamic behavior and interaction with other molecules. montclair.edu
Computational studies have also been employed to determine the stereochemistry of N-substituted derivatives, such as the preference for equatorial or axial positioning of the N-benzyl group. academie-sciences.fr Such predictions are vital as the relative stability of invertomers can significantly influence interactions with receptor binding sites. academie-sciences.fr By calculating the relative free energies of different conformers and transition states, researchers can rationalize and predict the outcomes of stereoselective reactions. nih.govacs.orgacademie-sciences.fr
Table 1: Computational Methods in Reactivity and Selectivity Prediction
| Computational Method | Application in Azabicyclo[3.2.1]octane Systems | Key Findings |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis of chair-like vs. boat-like forms. montclair.edu | Identified stable conformations and low energy barriers for transition. montclair.edu |
| DFT and NMR Spectroscopy | Determination of N-invertomer stereochemistry. academie-sciences.fr | Calculated relative free energies and ratios of equatorial to axial forms. academie-sciences.fr |
| Quantum Mechanics (QM) | Prediction of regioselectivity in C-H activation reactions. beilstein-journals.org | Differentiated between reaction mechanisms to predict active centers. beilstein-journals.org |
Ligand Design and Virtual Screening Methodologies
The conformationally restricted nature of the azabicyclo[3.2.1]octane scaffold is a highly desirable feature for ligand design, as it reduces the entropic penalty upon binding to a biological target and allows for precise orientation of functional groups. montclair.eduresearchgate.net Computational methodologies are extensively used to design novel ligands based on this framework and to screen large virtual libraries for potential bioactive compounds. researchgate.netuni-muenster.de
Virtual screening is a key computational technique in this process. It can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a model is built based on a set of known active molecules. This model is then used to search a database for new molecules with similar properties. uni-muenster.de For example, constraining a flexible core into a more rigid azabicyclo[3.2.1]octane scaffold has been shown to be beneficial for inhibitory activity, boosting potency significantly. acs.orgnih.gov
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking, a primary tool in this approach, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net This method was utilized in the discovery of novel inhibitors for N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), where the azabicyclo[3.2.1]octane core played a crucial role. acs.orgnih.gov These studies often lead to the identification of hit compounds that are then synthesized and tested, with subsequent structure-activity relationship (SAR) studies guiding the optimization of these initial hits. acs.orgnih.gov
Table 2: Virtual Screening Approaches for Azabicyclo[3.2.1]octane Analogs
| Screening Method | Description | Example Application |
|---|---|---|
| Ligand-Based Virtual Screening | Uses information from known active ligands to identify new ones. uni-muenster.de | Identification of new scaffolds for cytosolic phospholipase A2α inhibitors. |
| Structure-Based Virtual Screening (Docking) | Predicts binding modes and affinities of ligands to a target's 3D structure. researchgate.net | Discovery of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. acs.orgnih.gov |
Pharmacophore Development and Validation
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. acs.org A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers.
For azabicyclo[3.2.1]octane systems, pharmacophore models have been developed to guide the design of new ligands for various targets, including G-protein coupled receptors (GPCRs) and monoamine transporters. nih.govnih.gov The development process typically starts with a set of known active ligands. These molecules are superimposed to identify common chemical features that are critical for their activity. acs.org For instance, a 3D-QSAR (Quantitative Structure-Activity Relationship) study on 8-azabicyclo[3.2.1]octane analogs as muscarinic receptor antagonists utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.gov These models help in understanding the relationship between the structural properties of the molecules and their biological activity.
Once a pharmacophore model is generated, it is validated to ensure its ability to distinguish between active and inactive compounds. This validated model can then be used as a 3D query to search large compound databases for novel molecules that match the pharmacophore, a process known as pharmacophore-based virtual screening. acs.orgnih.gov This approach successfully identified a novel class of monoamine transporter inhibitors by using a pharmacophore model derived from the known inhibitor mazindol. nih.gov The rigid azabicyclo[3.2.1]octane scaffold helps in defining the spatial arrangement of these pharmacophoric features with high precision.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Azabicyclo[3.2.1]octane |
| 8-azabicyclo[3.2.1]octane |
Structure Activity Relationship Sar Studies of Azabicyclo 3.2.1 Octane Scaffolds in Molecular Interactions
Methodologies for SAR Elucidation
The elucidation of SAR for 3-azabicyclo[3.2.1]octane derivatives involves a combination of synthetic chemistry and computational analysis to determine how specific structural features influence biological activity.
A primary methodology in SAR studies is the systematic synthesis and biological evaluation of analogs. This approach involves modifying specific parts of the lead compound, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol, to probe the chemical space around it. Key modifications often include:
Variation of the N-substituent: Replacing the benzyl (B1604629) group at the N3 position with other alkyl, aryl, or functionalized moieties to explore the impact of size, electronics, and lipophilicity on activity.
Modification of the C8-hydroxyl group: Altering the hydroxyl group, for instance, through esterification, etherification, or inversion of its stereochemistry, to understand its role in target binding.
An example of such a systematic approach can be seen in the development of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. Although these compounds have a different substitution pattern, the underlying principle of systematically modifying the core scaffold and its substituents to improve potency and pharmacokinetic properties is directly applicable. In one such study, constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold led to a significant boost in potency nih.gov.
The following table illustrates how systematic modifications of an azabicyclo[3.2.1]octane core can influence inhibitory activity against a specific target (in this case, human NAAA), providing valuable SAR data.
| Compound ID | Core Scaffold | R Group (at N3) | Other Substituents | IC₅₀ (µM) |
| Analog 1 | Piperidine | H | Pyrazole sulfonamide | 1.09 |
| Analog 2 | Azabicyclo[3.2.1]octane | H | Pyrazole sulfonamide | 0.23 |
| Analog 3 | Azabicyclo[3.2.1]octane | H | Pyrazole sulfonamide (exo) | > 50 |
Data derived from a study on NAAA inhibitors, illustrating the effect of the core scaffold and stereochemistry on activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties. For azabicyclo[3.2.1]octane derivatives, 2D- and 3D-QSAR models can be developed to predict the activity of novel analogs and to gain insight into the key structural features driving molecular recognition.
In a typical QSAR study, various molecular descriptors are calculated for a set of analogs with known biological activities. These descriptors can include:
Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.
Steric properties: Molecular volume, surface area, specific substituent volumes (e.g., molar refractivity).
Hydrophobic properties: LogP (partition coefficient).
Topological indices: Connectivity indices that describe the branching of the molecular skeleton.
Role of Core Structure and Substituents in Molecular Recognition
The biological activity of this compound is a direct consequence of the interplay between its rigid core structure and the specific nature of its substituents.
The 3-azabicyclo[3.2.1]octane core is a conformationally constrained system. This rigidity is a key determinant of its interaction profile, as it reduces the entropic penalty upon binding to a biological target. By locking the pharmacophoric elements—the nitrogen atom, the benzyl group, and the hydroxyl group—in a well-defined spatial arrangement, the molecule can present an optimal conformation for binding to a receptor or enzyme active site.
Studies on related compounds have demonstrated that constraining a more flexible system, such as a piperidine ring, into a bridged bicyclic scaffold like the azabicyclo[3.2.1]octane can be beneficial for biological activity nih.gov. This enhancement is attributed to the pre-organization of the molecule into a bioactive conformation, leading to a more favorable binding entropy.
The benzyl group at the N3 position plays a significant role in the molecular recognition of this compound. Its contributions to the interaction profile can be multifaceted:
Hydrophobic and Aromatic Interactions: The phenyl ring of the benzyl group can engage in hydrophobic, pi-pi stacking, or cation-pi interactions with complementary residues in a binding pocket.
Modulation of Basicity: The presence of the benzyl group can influence the pKa of the tertiary amine at the N3 position, which can be critical for ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the target protein.
In studies of cocaine analogs, which share the tropane (B1204802) scaffold, replacement of the N-methyl group with a larger N-benzyl group was found to have a relatively small effect on binding potency to the cocaine receptor, suggesting that for some targets, this position can accommodate bulky substituents without significantly disrupting the key binding interactions.
The following table presents hypothetical data to illustrate the potential impact of N3-substituents on receptor binding affinity, based on general principles of SAR.
| Compound ID | N3-Substituent | Receptor Affinity (Kᵢ, nM) |
| Analog 4 | Methyl | 15.2 |
| Analog 5 | Ethyl | 20.5 |
| Analog 6 | Propyl | 25.8 |
| Analog 7 | Benzyl | 18.7 |
| Analog 8 | Phenethyl | 22.3 |
This is a hypothetical data table to illustrate the concept.
The hydroxyl group at the C8 position is a critical functional group that can significantly influence the molecular interactions of this compound.
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and a hydrogen bond acceptor. This allows it to form specific hydrogen bonds with polar residues such as serine, threonine, tyrosine, or the backbone carbonyls and amides of a protein. These directional interactions can be crucial for high-affinity binding and selectivity.
Stereospecificity: The C8 position is a stereocenter, and the orientation of the hydroxyl group (endo or exo) can have a profound impact on biological activity. One stereoisomer may be able to form a key hydrogen bond that is not possible for the other, leading to a significant difference in potency. For example, in a series of azabicyclo[3.2.1]octane derivatives, the endo-isomer showed potent activity, while the corresponding exo-diastereoisomer was devoid of activity, highlighting the critical importance of stereochemistry for molecular recognition nih.gov.
The stereospecificity of these interactions is a cornerstone of SAR in this scaffold, and the precise positioning of the C8-hydroxyl group is often a key factor in determining the biological profile of the molecule.
Effects of Remote Substitutions on Molecular Interactions
Substitutions on the azabicyclo[3.2.1]octane scaffold, even at positions distant from the key interacting moieties, can significantly modulate binding affinity and selectivity. These remote modifications can induce conformational changes, alter electronic properties, or introduce new steric interactions, thereby fine-tuning the compound's interaction with its target protein.
Research into a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives has shown that modifications at the N-8 position have a profound impact on selectivity for monoamine transporters. researchgate.net While the core structure interacts with the dopamine (B1211576) transporter (DAT), altering the substituent on the nitrogen can shift the selectivity profile. For instance, the introduction of an 8-cyclopropylmethyl group resulted in a compound with high selectivity for the serotonin (B10506) transporter (SERT) over DAT, with the SERT/DAT selectivity ratio being 1060 for this derivative. researchgate.net In contrast, an 8-(p-chlorobenzyl) derivative was found to be highly selective for DAT over the norepinephrine (B1679862) transporter (NET), with a NET/DAT selectivity ratio of 1358. researchgate.net These findings underscore the importance of the N-8 substituent in dictating the ligand's orientation within the binding sites of different transporters.
Similarly, in a series of pyrazole azabicyclo[3.2.1]octane sulfonamides designed as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, substitutions on a phenyl ring attached to the core scaffold demonstrated clear SAR trends. A methyl scan around the phenyl ring highlighted the para position as the most favorable for activity. The para-methyl-substituted phenoxy sulfonamide displayed potent inhibitory activity (IC₅₀ = 0.036 μM). nih.gov However, moving the methyl group to the ortho or meta position led to a significant drop in activity, with IC₅₀ values of 0.291 μM and 0.614 μM, respectively, representing an 8- to 17-fold decrease in potency. nih.gov This suggests that the space within the enzyme's binding pocket is constrained and that substitution at the para position allows for an optimal fit.
| Compound | Substitution Position | h-NAAA IC₅₀ (μM) |
| 33 | para-methyl | 0.036 |
| 36 | ortho-methyl | 0.291 |
| 35 | meta-methyl | 0.614 |
| Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. nih.gov |
Stereochemical Aspects in SAR
The rigid and three-dimensional nature of the azabicyclo[3.2.1]octane skeleton makes stereochemistry a crucial determinant of biological activity. The spatial arrangement of substituents can dramatically affect how a molecule interacts with its chiral biological target, leading to significant differences in potency and selectivity between stereoisomers.
Diastereomeric and Enantiomeric Differences in Interaction Potency and Selectivity
The orientation of substituents on the bicyclic ring, described as endo or exo, often leads to substantial differences in activity between diastereomers. In the development of NAAA inhibitors, the stereochemistry of a substituent at the C-3 position of the azabicyclic core was found to be critical. nih.gov The endo-diastereomer of a pyrazinyloxy-substituted compound showed submicromolar activity (IC₅₀ = 0.23 μM), whereas the corresponding exo-diastereomer was completely inactive. nih.gov This stark difference was also observed for a phenoxy derivative, where the endo-isomer was approximately 7-fold more active than its exo-diastereomer. acs.org These results strongly suggest that the endo conformation positions the substituent in a manner that is essential for effective binding to the enzyme. nih.govacs.org
Enantiomeric differences are also pronounced. In the development of kinase inhibitors, the introduction of a chiral center often reveals that one enantiomer is significantly more potent than the other. nih.gov For a series of c-MET inhibitors, the (R)-enantiomer exhibited greater potency than the racemate and the (S)-isomer. nih.gov This stereochemical preference can be attributed to a better fit within the receptor binding site, leading to more favorable interactions. nih.gov Similarly, for a series of IGF-1R inhibitors, the (S)-amide was found to be five-fold more potent than the (R)-amide. nih.gov These enantiomeric activity differences highlight the importance of synthesizing and testing optically pure compounds in drug discovery.
| Compound Pair | Stereochemistry | Target | Activity (h-NAAA IC₅₀) |
| 20 / 21 | endo / exo | NAAA | 0.23 μM / Inactive |
| 31 / 32 | endo / exo | NAAA | 0.655 μM / ~4.6 μM (7-fold less active) |
| Data comparing endo and exo diastereomers of azabicyclo[3.2.1]octane derivatives. nih.govacs.org |
Conformationally Restricted Analogues in SAR Studies
The inherent rigidity of the azabicyclo[3.2.1]octane scaffold is a key advantage in SAR studies. By "locking" the core structure, these analogues reduce the entropic penalty associated with binding to a target, as the molecule does not need to expend as much energy to adopt the correct bioactive conformation. This often leads to an increase in binding affinity. nih.gov
The use of this rigid scaffold to create conformationally restricted analogues of more flexible molecules has proven to be a successful strategy. For example, replacing a flexible piperidine ring with the more constrained azabicyclo[3.2.1]octane core was found to be beneficial for NAAA inhibition. nih.gov In another study, 3,8-diazabicyclo[3.2.1]octane derivatives were synthesized as conformationally restricted analogues of the potent natural analgesic epibatidine. nih.gov These rigid analogues were designed to mimic the bioactive conformation of epibatidine. The most promising compound from this series showed significant analgesic effects and high affinity for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) subtype (Kᵢ = 4.1 nM), demonstrating that the rigid scaffold successfully captured the necessary pharmacophoric elements in a favorable spatial arrangement. nih.gov
Furthermore, the bicyclic backbone provides a stable platform for systematic chemical modification, allowing researchers to probe the structural requirements of a binding site with precision. rsc.org The development of mTOR inhibitors utilized a conformational restriction strategy to explore novel chemical space, leading to the identification of highly potent and selective compounds. unimi.it This approach confirms that using rigid bicyclic scaffolds like azabicyclo[3.2.1]octane is a powerful method for designing ligands with improved potency and selectivity.
Advanced Research Applications of 3 Benzyl 3 Azabicyclo 3.2.1 Octan 8 Ol As a Chemical Scaffold
Utilization in Synthetic Chemistry
In the field of synthetic chemistry, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol is prized for its defined stereochemistry and reactive sites, which allow for controlled and predictable chemical modifications.
Asymmetric Building Block in Complex Molecule Synthesis
This compound serves as a key chiral building block in the asymmetric synthesis of complex molecules. bldpharm.com Its inherent rigidity and defined stereocenters are crucial for establishing the core architecture of larger, more intricate compounds. A notable application is its use as a commercially available starting material in the synthesis of a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammation and pain. nih.govnih.gov Researchers have utilized endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol to construct the central bicyclic core of these potent inhibitors. nih.gov The azabicyclo[3.2.1]octane framework is a central feature of tropane (B1204802) alkaloids, a class of compounds known for a wide array of biological activities, further underscoring the importance of this scaffold in synthesizing biologically relevant molecules. ehu.esrsc.org
| Starting Material | Reagent | Initial Product | Reference |
|---|---|---|---|
| endo-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol | 2-Chloropyrazine (B57796) | (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane | nih.gov |
Precursor for Advanced Organic Transformations
The functional groups of this compound—the secondary alcohol at C8 and the benzyl-protected amine at N3—make it an excellent precursor for a variety of advanced organic transformations. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or oxidized to the corresponding ketone, 3-Benzyl-3-azabicyclo[3.2.1]octan-8-one. nih.gov This ketone intermediate opens up further synthetic pathways, including nucleophilic additions to install diverse substituents at the 8-position. Furthermore, the benzyl (B1604629) group on the nitrogen can be removed via hydrogenolysis, allowing for subsequent functionalization of the amine with different substituents, a key step in building libraries of compounds for structure-activity relationship (SAR) studies.
Applications in Drug Discovery and Development (General Framework)
The unique structural properties of the 3-azabicyclo[3.2.1]octane scaffold are highly advantageous in the design and development of novel therapeutic agents. Its conformational rigidity helps to reduce the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity. rsc.org
Scaffold for Rational Drug Design
The 3-azabicyclo[3.2.1]octane framework is an exemplary scaffold for rational drug design. Its rigid structure allows for the precise spatial orientation of appended functional groups, enabling chemists to systematically probe the binding pockets of target proteins. In the development of NAAA inhibitors, this scaffold was used to constrain a piperidine (B6355638) moiety into a more conformationally rigid system. nih.gov This modification was found to be beneficial for activity, leading to the discovery of potent inhibitors. The SAR studies performed on this series demonstrated that specific substitutions on the scaffold led to significant improvements in inhibitory potency, culminating in the identification of a candidate compound with low nanomolar activity. nih.govacs.org
| Compound | Core Scaffold | Key Modification | h-NAAA IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| Parent Hit (1) | Piperidine | - | ~1.15 (Implied) | nih.gov |
| Analogue 20 | Azabicyclo[3.2.1]octane | Introduction of rigid core | 0.23 | nih.gov |
| Lead Compound (39) | Azabicyclo[3.2.1]octane | Further optimization | Potent, but suboptimal properties | nih.gov |
| Optimized Compound (50) | Azabicyclo[3.2.1]octane | Ethoxymethyl side chain | 0.042 | nih.govacs.org |
Exploration of Novel Chemical Space for Bioactive Molecules
Drug discovery efforts continually seek to explore novel chemical space to identify new pharmacophores and therapeutic agents. The incorporation of three-dimensional, rigid scaffolds like 3-azabicyclo[3.2.1]octane is a key strategy for moving beyond the flat, aromatic-rich structures that have traditionally dominated medicinal chemistry. rsc.org This bicyclic system provides access to a region of chemical space characterized by greater structural complexity and sp³-hybridization, which can lead to improved physicochemical properties and novel interactions with biological targets. The development of the azabicyclo[3.2.1]octane-pyrazole sulfonamides as a novel chemotype of NAAA inhibitors is a direct result of successfully exploring this area of chemical space. nih.gov
Strategies for Enhancing Molecular Selectivity
Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug development. The well-defined stereochemistry of bicyclic scaffolds like this compound can be exploited to enhance molecular selectivity. The fixed orientation of substituents allows for interactions with a target that are highly dependent on stereochemistry. A compelling example of this was observed during the development of NAAA inhibitors, where the stereochemistry of the ether substitution on the azabicyclic scaffold was evaluated. nih.govacs.org The endo-isomer of a key intermediate was found to be a potent inhibitor, whereas the corresponding exo-diastereoisomer was completely devoid of activity toward the human NAAA enzyme. nih.govacs.org This stark difference highlights how the rigid bicyclic framework translates subtle stereochemical changes into a dramatic impact on biological activity, providing a powerful strategy for achieving molecular selectivity.
Q & A
Q. What are the key synthetic routes for 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL, and how can reaction conditions be optimized?
The synthesis typically starts with the ketone precursor 3-benzyl-3-azabicyclo[3.2.1]octan-8-one (CAS 83507-33-9), which undergoes reduction to yield the alcohol. Hydrogenation or catalytic reduction (e.g., NaBH₄) is commonly employed. Optimization involves controlling solvent polarity (e.g., ethanol or THF) and reaction temperature to minimize side products like over-reduced derivatives. Post-reduction purification via column chromatography or recrystallization ensures high purity .
Q. How is the stereochemistry of this compound determined?
X-ray crystallography is the gold standard for resolving stereochemistry. Using software like SHELXL (part of the SHELX suite), researchers refine atomic coordinates from diffraction data to confirm the endo or exo configuration of the hydroxyl group. For non-crystalline samples, NOESY NMR can infer spatial relationships between protons, while computational modeling (e.g., DFT) predicts stable conformers .
Q. What safety precautions are essential when handling this compound?
Safety Data Sheets (SDS) for similar bicyclic amines highlight risks of skin/eye irritation (H315, H319). Lab protocols mandate PPE (gloves, goggles), fume hood use during synthesis, and inert atmosphere storage to prevent oxidation. Spills require neutralization with weak acids (e.g., citric acid) followed by solid waste disposal .
Advanced Research Questions
Q. How does this compound interact with sigma receptors, and what methodologies study its binding affinity?
Derivatives of 8-azabicyclo[3.2.1]octan-3-ol exhibit sigma-2 receptor selectivity . Radioligand displacement assays (e.g., using [³H]-DTG) quantify binding affinity (Kᵢ). SAR studies modify the benzyl group or hydroxyl position to enhance selectivity. Competitive binding curves and molecular docking (AutoDock Vina) correlate structural features with activity, revealing key hydrophobic interactions in the receptor pocket .
Q. How are conflicting spectroscopic data resolved during structural elucidation?
Contradictions in NMR or mass spectrometry (e.g., unexpected m/z peaks) are addressed via high-resolution MS to confirm molecular formulas and 2D NMR techniques (HSQC, HMBC) to assign connectivity. For example, ambiguous NOE signals may arise from dynamic ring puckering, analyzed using Cremer-Pople coordinates to map pseudorotational pathways .
Q. What computational strategies predict conformational dynamics, and how are they validated?
Molecular dynamics (MD) simulations (AMBER or GROMACS) model the bicyclic ring's puckering over nanoseconds. Free energy landscapes identify dominant conformers (e.g., chair vs. boat). Experimental validation combines variable-temperature NMR to probe energy barriers and IR spectroscopy to detect hydrogen-bonding shifts. Discrepancies between computed and observed data guide force-field adjustments .
Methodological Notes
- Crystallographic Refinement : SHELXL’s constraints (e.g., riding hydrogens) improve model accuracy for low-resolution data .
- Synthetic Yield Optimization : DoE (Design of Experiments) assesses factors like catalyst loading and reaction time .
- Receptor Binding Studies : Use CHO-K1 cells transfected with human sigma receptors for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
